

Spectroscopic and Structural Elucidation of 3-Iodopyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodopyridin-2(1H)-one**

Cat. No.: **B181410**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Iodopyridin-2(1H)-one**. Due to the limited availability of direct experimental data in publicly accessible literature, this guide leverages predictive models for NMR, IR, and MS data to offer a robust reference for researchers engaged in the synthesis, characterization, and application of this heterocyclic compound. The methodologies presented are based on established protocols for similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Iodopyridin-2(1H)-one**. These predictions are derived from computational models and provide expected values for key spectroscopic parameters.

Table 1: Predicted ^1H NMR Spectral Data of 3-Iodopyridin-2(1H)-one

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H4	7.5 - 7.7	Doublet of doublets	$J(H4,H5) = \sim 7\text{-}8 \text{ Hz}$, $J(H4,H6) = \sim 2\text{-}3 \text{ Hz}$
H5	6.2 - 6.4	Triplet	$J(H5,H4) = \sim 7\text{-}8 \text{ Hz}$, $J(H5,H6) = \sim 7\text{-}8 \text{ Hz}$
H6	7.8 - 8.0	Doublet of doublets	$J(H6,H5) = \sim 7\text{-}8 \text{ Hz}$, $J(H6,H4) = \sim 2\text{-}3 \text{ Hz}$
NH	12.0 - 13.0	Broad Singlet	-

Note: Predictions are based on standard NMR prediction algorithms and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data of 3-Iodopyridin-2(1H)-one

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2 (C=O)	160 - 165
C3 (C-I)	85 - 95
C4	140 - 145
C5	105 - 110
C6	145 - 150

Note: These chemical shifts are predicted and serve as a guideline for spectral interpretation.

Table 3: Predicted Infrared (IR) Spectroscopy Data of 3-Iodopyridin-2(1H)-one

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3100 - 3000	Medium, Broad
C-H Stretch (Aromatic)	3050 - 3000	Medium
C=O Stretch (Amide)	1680 - 1650	Strong
C=C Stretch (Aromatic)	1600 - 1550	Medium-Strong
C-N Stretch	1300 - 1200	Medium
C-I Stretch	600 - 500	Medium

Note: Predicted IR frequencies are based on computational models. Experimental values may differ slightly.

Table 4: Predicted Mass Spectrometry (MS) Data of 3-Iodopyridin-2(1H)-one

Ion	Predicted m/z	Relative Abundance
[M] ⁺	220.94	High
[M-H] ⁺	219.93	Moderate
[M-CO] ⁺	192.94	Moderate
[M-I] ⁺	93.04	Low
[C ₅ H ₄ NO] ⁺	94.03	Moderate

Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry behavior.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **3-Iodopyridin-2(1H)-one**, adapted from procedures for similar pyridin-2-one derivatives.

Synthesis of 3-Iodopyridin-2(1H)-one

A common route to synthesize 3-halopyridin-2(1H)-ones involves the halogenation of the corresponding pyridin-2(1H)-one.

Materials:

- 2-Hydroxypyridine (pyridin-2(1H)-one)
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a round-bottom flask, dissolve 2-hydroxypyridine in anhydrous acetonitrile under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

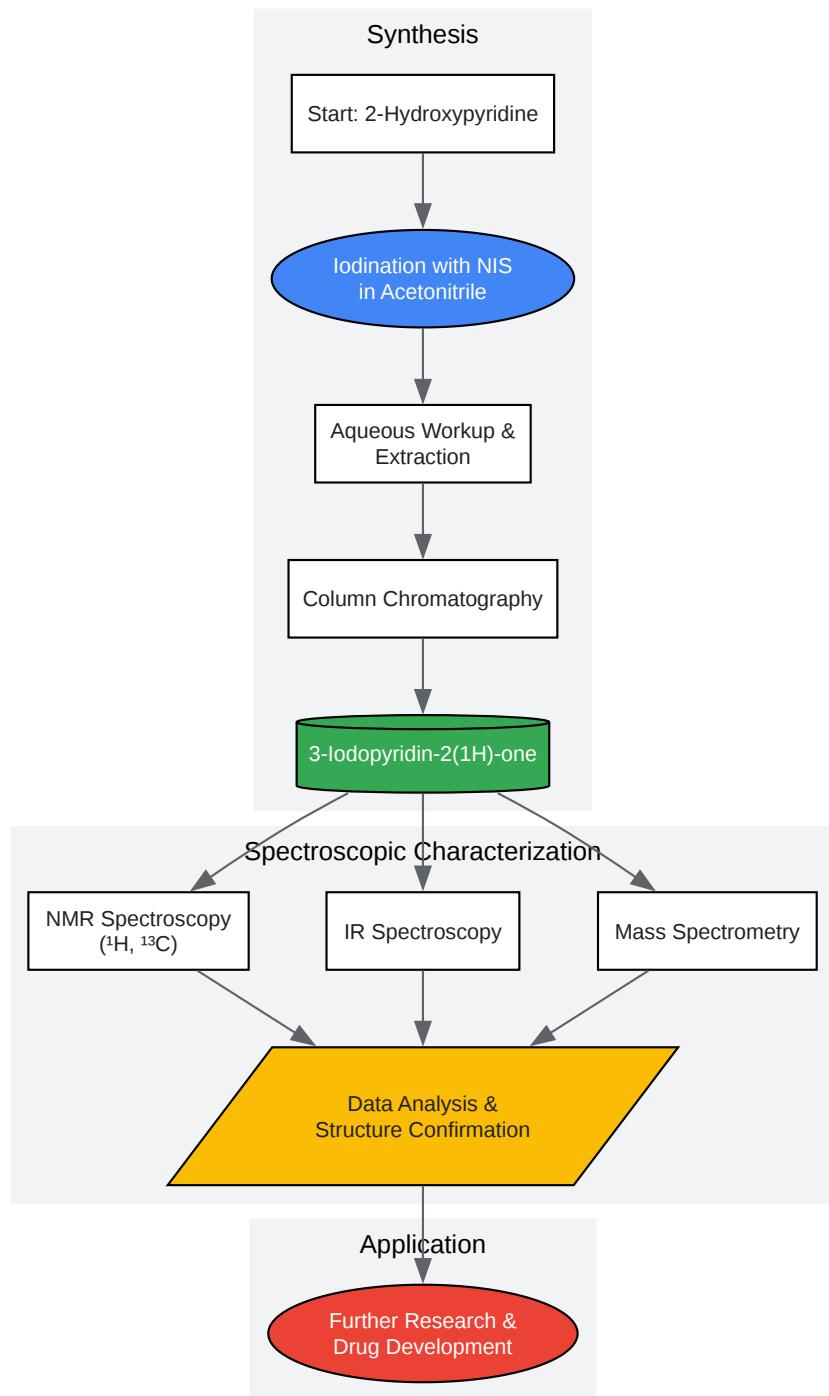
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- Sample Preparation: Dissolve approximately 5-10 mg of purified **3-Iodopyridin-2(1H)-one** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans compared to ¹H NMR will be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy[1]

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.


Mass Spectrometry (MS)[2]

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Acquisition (LC-MS): Introduce the sample into the mass spectrometer via a liquid chromatography system. For direct infusion, introduce the sample solution directly into the ion source.
- Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of **3-Iodopyridin-2(1H)-one**.

Workflow for Synthesis and Characterization of 3-Iodopyridin-2(1H)-one

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **3-Iodopyridin-2(1H)-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-Iodopyridin-2(1H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181410#spectroscopic-data-nmr-ir-ms-of-3-iodopyridin-2-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com